5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBKLBZTOSBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized coumarin and thiazole intermediates with a thiophene-2-carboxamide derivative under appropriate conditions, such as using coupling agents like N,N’-carbonyldiimidazole (CDI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the thiophene and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole and chromenone can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell growth and apoptosis .
Case Study: HDAC Inhibition
In vitro assays showed that certain derivatives inhibited HDAC activity in HeLa cells, suggesting potential for therapeutic use in cancer treatment . The IC50 values for these compounds ranged from 10 nM to 5000 nM, indicating varying degrees of potency against different HDAC isoforms.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. The thiazole and thiophene components are known to enhance the interaction with microbial targets, leading to effective inhibition of growth.
Case Study: Antimicrobial Testing
In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Future Directions and Research Needs
Despite the promising applications of this compound, further research is essential to fully understand its therapeutic potential:
- In Vivo Studies : More comprehensive studies are needed to evaluate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its broader applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolyl-coumarin and thiophene-carboxamide derivatives. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
* Estimated based on analogous coupling reactions in .
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a coumarin-thiazole scaffold, distinct from rivaroxaban’s oxazolidinone core or nitrothiophene derivatives’ simpler thiazole-thiophene systems .
Biological Activity
5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazole, coumarin, and thiophene moieties, which are known to impart various pharmacological properties. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. Its molecular formula is C17H9ClN2O3S2, with a molecular weight of 382.82 g/mol. The melting point is reported as 190 °C when dissolved in dimethyl sulfoxide (DMSO) .
Anticancer Properties
Research has indicated that compounds containing thiazole and coumarin moieties exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting key enzymes involved in tumor growth. The presence of the thiazole ring in this compound may contribute to its cytotoxic effects against various cancer cell lines.
Case Study:
In vitro assays demonstrated that similar thiazole-coumarin hybrids exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat . The structure–activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced the anticancer activity of these compounds.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. In comparative studies, this compound demonstrated superior potency against various bacterial strains compared to traditional antibiotics like ampicillin .
Antimicrobial Efficacy:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Sulfathiazole | Antimicrobial | |
| Ritonavir | Antiretroviral |
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity with IC50 values as low as 2.7 µM .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Enzyme Inhibition : Competitive inhibition of AChE leading to increased acetylcholine levels.
Q & A
Basic: What are the optimized synthetic routes for 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis begins with chloroacetylation of a coumarin-thiazole intermediate using chloroacetyl chloride in the presence of triethylamine (base) and chloroform under reflux for 6–7 hours. Subsequent reactions with amines (e.g., aniline, benzylamine) in dimethylformamide (DMF) at 70°C for 12–14 hours yield derivatives. Optimization focuses on reagent stoichiometry, solvent choice (chloroform for initial steps, DMF for amide coupling), and temperature control to achieve yields >70%. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, coumarin carbonyl at δ 160 ppm).
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peak at m/z corresponding to C₁₆H₁₀ClN₃O₃S).
Multi-technique cross-validation minimizes structural ambiguity. Purity is assessed via HPLC (≥95% peak area) .
Basic: How should in vitro α-glucosidase inhibitory assays be designed for this compound?
Methodological Answer:
- Enzyme Source : Use purified α-glucosidase (e.g., from Saccharomyces cerevisiae).
- Controls : Include acarbose (positive control) and DMSO (solvent control).
- Protocol : Pre-incubate compound (0.1–100 µM) with enzyme, add substrate (p-nitrophenyl-α-D-glucopyranoside), and measure absorbance at 405 nm after 30 minutes. Calculate IC₅₀ using nonlinear regression. Triplicate runs and statistical validation (p < 0.05) are mandatory .
Advanced: How can molecular docking predict binding interactions with α-glucosidase, and how are these models validated?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with the enzyme’s crystal structure (PDB ID: 2ZE0).
- Validation : Compare predicted binding poses with mutagenesis data (e.g., key residues like Asp215, Arg442).
- Experimental Cross-Check : Correlate docking scores (ΔG values) with IC₅₀ from enzymatic assays. Discrepancies >10% require re-evaluation of force field parameters .
Advanced: How to conduct systematic SAR studies on derivatives to enhance α-glucosidase inhibition?
Methodological Answer:
- Variable Substituents : Modify the thiazole-linked coumarin (e.g., electron-withdrawing groups at position 4) or the thiophene carboxamide (e.g., alkylation of the amide nitrogen).
- Assay Pipeline : Test all derivatives under standardized conditions (IC₅₀, selectivity against β-glucosidase).
- Data Analysis : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity. Prioritize derivatives with IC₅₀ < 10 µM and selectivity index >5 .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
- Standardize Assay Conditions : Use identical enzyme batches, substrate concentrations, and incubation times.
- Data Normalization : Report activity relative to a shared positive control (e.g., acarbose IC₅₀ = 300 µM).
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Outliers require re-testing under blinded conditions .
Basic: What protocols are recommended for cytotoxicity screening against cancer cell lines?
Methodological Answer:
- Cell Lines : Use panels like HeLa (cervical), MCF-7 (breast), and A-549 (lung) with 72-hour exposure.
- Assay : MTT or SRB assays; IC₅₀ calculated via sigmoidal dose-response curves.
- Controls : Include cisplatin (positive control) and untreated cells. Replicate 3x to ensure CV < 15% .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 6.8, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS. Adjust formulations (e.g., amber vials) if degradation >5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
